(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol
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Overview
Description
(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol is a chiral compound with a specific stereochemistry at the third carbon atom. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a fluorobenzene derivative.
Nucleophilic Substitution: The fluorobenzene undergoes nucleophilic substitution with a suitable nucleophile to introduce the amino group.
Reduction: The intermediate product is then reduced to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the intermediate compound.
Chiral Resolution: Employing chiral catalysts or resolving agents to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as acyl chlorides or anhydrides for forming amides.
Major Products
The major products formed from these reactions include:
Ketones or Aldehydes: From oxidation reactions.
Amines or Alcohols: From reduction reactions.
Amides: From substitution reactions.
Scientific Research Applications
(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which (3R)-3-amino-3-(2-fluorophenyl)propan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-(2-fluorophenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
3-amino-3-(2-chlorophenyl)propan-1-ol: A similar compound with a chlorine atom instead of fluorine.
3-amino-3-(2-bromophenyl)propan-1-ol: A similar compound with a bromine atom instead of fluorine.
Uniqueness
(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12FNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 |
InChI Key |
KPRDDNOUZSPGDK-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CCO)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)F |
Origin of Product |
United States |
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